molecular formula C22H22N6O3 B2789747 1-Benzyl-3-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea CAS No. 1021082-63-2

1-Benzyl-3-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea

Cat. No.: B2789747
CAS No.: 1021082-63-2
M. Wt: 418.457
InChI Key: JEKSRSFPQDXHKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea is a useful research compound. Its molecular formula is C22H22N6O3 and its molecular weight is 418.457. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-Benzyl-3-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological activities of this compound, focusing on its anticancer properties, enzyme inhibition, and other pharmacological effects.

Synthesis and Characterization

The synthesis of this compound involves several steps starting from appropriate precursors. The compound can be characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray diffraction to confirm its structure and purity.

Anticancer Activity

Recent studies have demonstrated that derivatives of triazole compounds exhibit significant anticancer properties. The mechanism of action often involves the inhibition of specific enzymes that are crucial for cancer cell proliferation. For instance:

  • Enzyme Inhibition : Compounds similar to this compound have been shown to inhibit thymidylate synthase and histone deacetylases (HDAC), which are vital for DNA synthesis and cell cycle regulation .

Enzyme Inhibition

The compound's structural features suggest potential activity against various metabolic enzymes. Preliminary findings indicate that it may inhibit:

  • Acetylcholinesterase (AChE) : Important for neurotransmission; inhibition can lead to increased acetylcholine levels in synapses.
  • Thymidine Phosphorylase : Involved in nucleotide metabolism; its inhibition can affect cancer cell growth .

Case Studies

Several studies have evaluated the biological activity of compounds related to this compound:

  • Study on Anticancer Activity : A study reported that triazole derivatives exhibited cytotoxic effects on various cancer cell lines (HeLa, HepG2). The compound's ability to induce apoptosis was linked to its interaction with specific cellular pathways .
  • Antimicrobial Properties : Another investigation revealed that triazole derivatives showed significant antibacterial activity against strains like E. coli and S. aureus, suggesting potential applications in treating infections .

Data Table: Summary of Biological Activities

Biological ActivityCompound TypeEffect/OutcomeReference
AnticancerTriazole derivativesInhibition of cell proliferation in HeLa cells
Enzyme InhibitionAChE inhibitorsIncreased acetylcholine levels
AntimicrobialTriazole derivativesSignificant activity against E. coli and S. aureus

Properties

IUPAC Name

1-benzyl-3-[2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O3/c1-30-18-9-7-17(8-10-18)21-26-25-19-11-12-20(27-28(19)21)31-14-13-23-22(29)24-15-16-5-3-2-4-6-16/h2-12H,13-15H2,1H3,(H2,23,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEKSRSFPQDXHKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.